(5Z)-3-ethyl-5-[(2-methyl-2H-chromen-3-yl)methylene]-2-thioxo-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-ethyl-5-[(2-methyl-2H-1-benzopyran-3-yl)methylidene]-2-sulfanylidene-4-thiazolidinone is a 1-benzopyran.
Scientific Research Applications
Synthesis and Medicinal Chemistry
(5Z)-3-ethyl-5-[(2-methyl-2H-chromen-3-yl)methylene]-2-thioxo-thiazolidin-4-one is a compound within the class of thiazolidinediones and chromenones, which are recognized for their versatile roles in medicinal chemistry and synthesis processes. Thiazolidinediones, including compounds similar to (5Z)-3-ethyl-5-[(2-methyl-2H-chromen-3-yl)methylene]-2-thioxo-thiazolidin-4-one, have been extensively studied for their diverse pharmacological activities. They offer ample opportunities for structural modification, making them attractive for medicinal chemists. These modifications typically involve altering the N-3 and the active methylene at C-5 positions of the 2,4-thiazolidinedione nucleus. Research highlights the development of novel 2,4-thiazolidinedione derivatives as potential antimicrobial, anticancer, and antidiabetic agents (Singh et al., 2022), (Makki, Abdel-Rahman, & Alharbi, 2019).
Chromenones, another significant component of the compound , are core structures in secondary metabolites and hold considerable pharmacological importance. Synthetic procedures for compounds like 6H-benzo[c]chromen-6-ones have been developed due to their limited availability from natural sources and their significance in pharmacology (Mazimba, 2016).
Biological and Pharmacological Potentials
The thiazolidinedione and chromenone components of (5Z)-3-ethyl-5-[(2-methyl-2H-chromen-3-yl)methylene]-2-thioxo-thiazolidin-4-one contribute significantly to its pharmacological potentials. The thiazolidin-4-one nucleus, found in similar compounds, is a prominent pharmacophore and is used in medicinal chemistry due to its broad range of biological activities. These activities include antioxidant, anticancer, anti-inflammatory, analgesic, anticonvulsant, antidiabetic, antiparasitic, antimicrobial, antitubercular, and antiviral properties. The influence of different substituents in these molecules on their biological activity is also a subject of extensive research, making this class of compounds crucial for developing novel drug molecules against various diseases (Mech, Kurowska, & Trotsko, 2021).
properties
Molecular Formula |
C16H15NO2S2 |
---|---|
Molecular Weight |
317.4 g/mol |
IUPAC Name |
(5Z)-3-ethyl-5-[(2-methyl-2H-chromen-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C16H15NO2S2/c1-3-17-15(18)14(21-16(17)20)9-12-8-11-6-4-5-7-13(11)19-10(12)2/h4-10H,3H2,1-2H3/b14-9- |
InChI Key |
AAPHNFJLVIIBFG-ZROIWOOFSA-N |
Isomeric SMILES |
CCN1C(=O)/C(=C/C2=CC3=CC=CC=C3OC2C)/SC1=S |
Canonical SMILES |
CCN1C(=O)C(=CC2=CC3=CC=CC=C3OC2C)SC1=S |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.